1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a dihydroindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-3,4,6-trimethylphenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles such as sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another compound with a similar aromatic structure but different functional groups.
3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate: Shares the 2,5-dimethoxy-3,4,6-trimethylphenyl segment but has different substituents.
Uniqueness
1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO4S/c1-12-13(2)18(24-5)19(14(3)17(12)23-4)25(21,22)20-11-10-15-8-6-7-9-16(15)20/h6-9H,10-11H2,1-5H3 |
InChI Key |
YJEIVRJDGPUXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)S(=O)(=O)N2CCC3=CC=CC=C32)OC)C |
Origin of Product |
United States |
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